3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound, also known as tert-butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS: 1353998-03-4), is a pyrrolidine derivative featuring a tert-butyl carbamate group and a hydroxyethylsulfanyl substituent at the 3-position. Its molecular formula is C₁₂H₂₃NO₃S, with a molecular weight of 261.39 g/mol . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for modifying reactivity and solubility profiles of drug candidates.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGJFNNNWMSUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Pyrrolidine Lithiation
The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen, enabling regioselective deprotonation at the 3-position. Using chiral diamines (e.g., sparteine) or (-)-TMEDA, lithiation occurs at -78°C in THF. Subsequent quenching with 2-(tert-butyldisulfanyl)ethanol introduces the sulfanyl group.
Reaction Conditions
Post-Functionalization
Clip-Cycle Strategy for Modular Synthesis
Bis-Homoallylic Amine Preparation
N-Boc-pyrrolidine is functionalized with a homoallylic group via alkylation. For example, reaction with 3-butenyl bromide in DMF/K₂CO₃ yields the bis-homoallylic amine precursor.
Thioacrylate Coupling and Cyclization
The bis-homoallylic amine reacts with 2-hydroxyethyl thioacrylate under CPA catalysis (e.g., (R)-TRIP, 10 mol%) in toluene. The aza-Michael cyclization forms the pyrrolidine ring with simultaneous incorporation of the sulfanyl group.
Optimized Conditions
Silver-Catalyzed Cycloaddition
Azomethine Ylide Formation
N-Boc-imines derived from glycine esters react with Ag₂CO₃ (20 mol%) to generate azomethine ylides. These intermediates undergo 1,3-dipolar cycloaddition with thioacrylates (e.g., 2-hydroxyethyl thioacrylate).
Key Data
Reductive Amination and Thiol-Ene Reaction
Pyrrolidine Core Formation
A diketone (e.g., 2,5-dimethoxy-3-ketopyrrolidine) undergoes reductive amination with tert-butyl carbamate using NaBH₃CN. The resulting Boc-protected pyrrolidine is brominated at C3 using NBS.
Thiol-Ene Functionalization
The brominated intermediate reacts with 2-mercaptoethanol under radical conditions (AIBN, 70°C). This thiol-ene reaction installs the hydroxythioether group.
Conditions
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Stereocontrol (er) |
|---|---|---|---|---|
| Asymmetric Lithiation | High regioselectivity | Cryogenic conditions required | 70–85 | 90:10–98:2 |
| Clip-Cycle | Modular, high diastereoselectivity | Requires specialized catalysts | 80–88 | 95:5–99:1 |
| Silver-Catalyzed Cycloaddition | Rapid ring formation | Limited substrate scope | 75–90 | >95:5 |
| Thiol-Ene | Mild conditions | Radical side reactions | 65–78 | Racemic |
Scale-Up and Industrial Feasibility
The clip-cycle method is preferred for large-scale synthesis due to its modularity and compatibility with flow chemistry. Patents (EP2358670B1, WO2019016745A1) highlight telescoped processes using:
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Agents
Research indicates that derivatives of pyrrolidine compounds, including 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, exhibit potential as antipsychotic agents. These compounds can act on glycine transporters (GlyT1), which are implicated in the pathophysiology of schizophrenia. A study highlighted the efficacy of such compounds in modulating neurotransmitter systems, thereby alleviating symptoms associated with psychotic disorders .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells against oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary studies have demonstrated that 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits antimicrobial properties against various bacterial strains. This opens avenues for its use in developing new antibiotics or as an additive in formulations aimed at combating infections .
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules, particularly in the pharmaceutical industry .
Chiral Building Block
As a chiral molecule, it can be utilized as a building block in asymmetric synthesis, contributing to the development of enantiomerically pure compounds which are crucial in pharmaceuticals .
Data Table: Summary of Applications
Case Study 1: Neuroprotection
In a controlled laboratory setting, the compound was tested on neuronal cell cultures exposed to oxidative stressors. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding. The hydroxyethylsulfanyl group could play a role in binding to the enzyme, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Structural and Functional Analysis
- Hydroxyethylsulfanyl vs. Tosyloxymethyl (CAS 391.46): The hydroxyethylsulfanyl group in the target compound is non-leaving, making it less reactive in substitution reactions compared to the tosyloxymethyl group in . However, its hydroxyl group enables hydrogen bonding, which is advantageous in drug design for target interactions.
- Hydroxyethylsulfanyl vs. In contrast, the hydroxyethylsulfanyl group lacks π-system interactions but offers greater solubility in aqueous environments.
Hydroxyethylsulfanyl vs. Sulfonamide (CAS 290.38) :
Sulfonamides (e.g., ) are highly polar and acidic, influencing membrane permeability. The hydroxyethylsulfanyl group is less polar but retains moderate hydrophilicity, balancing solubility and passive diffusion.Hydroxyethylsulfanyl vs. Mesyl (CAS 265.33) : The mesyl group in is a superior leaving group, enabling rapid substitution reactions. The hydroxyethylsulfanyl group, however, provides stability and is more suited for conjugations (e.g., disulfide bond formation).
Biological Activity
3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a pyrrolidine derivative, has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features. This compound is characterized by a pyrrolidine ring, a hydroxyethylsulfanyl group, and a tert-butyl ester functional group, which contribute to its potential biological activities.
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with hydroxyethylsulfanyl compounds. A common method includes a base-catalyzed reaction where sodium hydroxide is used in dichloromethane at temperatures ranging from 0 to 25°C. The resultant product is then esterified using tert-butyl chloroformate to yield the final compound .
The biological activity of 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various biological molecules. The hydroxyethylsulfanyl group can form hydrogen bonds, while the pyrrolidine ring engages in hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various physiological effects .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antiviral Studies
In a study examining the effects of pyrrolidine derivatives on influenza virus neuraminidase, compounds with similar functional groups demonstrated significant inhibition of viral replication. The mechanism involved interaction with conserved residues in the enzyme, leading to conformational changes that hindered its activity .
2. Enzyme Kinetics
Research involving enzyme kinetics has utilized derivatives of this compound to elucidate binding affinities and inhibitory constants against specific enzymes. For instance, modifications to the hydroxyethylsulfanyl group were shown to enhance binding interactions, indicating that structural variations can significantly impact biological activity .
3. Drug Development
This compound has been explored in medicinal chemistry as a scaffold for developing new pharmacological agents. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications .
Data Table: Biological Activity Summary
Q & A
What synthetic strategies are commonly employed to prepare 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and what are critical reagent considerations?
Answer:
The synthesis typically involves functionalizing a pyrrolidine scaffold. A plausible route is nucleophilic substitution or thiol-ene chemistry. For example:
- Reacting a tert-butyl-protected pyrrolidine bearing a leaving group (e.g., bromide or tosylate) with 2-mercaptoethanol in the presence of a base like triethylamine.
- Catalysts such as DMAP (4-dimethylaminopyridine) may enhance esterification efficiency in anhydrous solvents like dichloromethane .
Key considerations : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm stepwise yields using LC-MS or TLC.
How can Design of Experiments (DOE) methodologies optimize reaction conditions for this compound’s synthesis?
Answer:
DOE minimizes trial-and-error by systematically varying factors (e.g., temperature, solvent polarity, reagent stoichiometry). For instance:
- A fractional factorial design could identify critical parameters (e.g., reaction time and base concentration) impacting yield.
- Response surface methodology (RSM) refines optimal conditions, reducing the number of experiments by 50–70% compared to one-factor-at-a-time approaches .
Advanced tip : Use software like JMP or Minitab to model interactions between variables and predict maximum yield regions.
What analytical techniques resolve structural ambiguities in 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?
Answer:
- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H) and sulfide linkage (δ 2.5–3.0 ppm for SCH2). DEPT-135 distinguishes CH2/CH3 groups.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (OH stretch) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (±3 ppm).
Troubleshooting : If spectra conflict with expectations, perform 2D NMR (e.g., HSQC, HMBC) to assign connectivity .
How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
Answer:
- Step 1 : Verify computational settings (e.g., solvent model, DFT functional). For example, B3LYP/6-31G(d) in chloroform may better match experimental NMR than gas-phase calculations.
- Step 2 : Check for tautomerism or dynamic effects (e.g., rotamers) via variable-temperature NMR.
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography) if crystalline derivatives are accessible .
What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis risk : The tert-butyl ester is prone to acidic or basic hydrolysis. Store at –20°C under nitrogen in anhydrous solvents (e.g., THF or DCM).
- Oxidation : The sulfide moiety may oxidize to sulfoxide; add antioxidants (e.g., BHT) or store under inert atmosphere .
Monitoring : Use periodic HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity degradation.
What advanced strategies enable the design of biologically active derivatives of this compound?
Answer:
- Structure-Activity Relationship (SAR) : Modify the hydroxyethylsulfanyl group (e.g., replace –OH with –OAc for prodrugs) or introduce substituents at the pyrrolidine nitrogen.
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases). Prioritize derivatives with favorable ΔG values (< –8 kcal/mol).
- Synthetic feasibility : Apply retrosynthetic analysis (e.g., via Synthia™) to ensure accessible intermediates .
How can researchers reconcile conflicting solubility data reported in literature?
Answer:
- Method standardization : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification.
- Temperature control : Ensure experiments are conducted at 25°C ± 0.5°C.
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or solvent purity effects .
What safety protocols are critical when handling this compound in a laboratory setting?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Exposure control : Monitor air quality with PID detectors; ensure ventilation rates ≥ 8 air changes/hour .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
